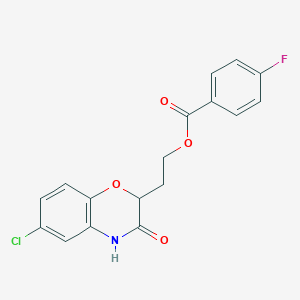

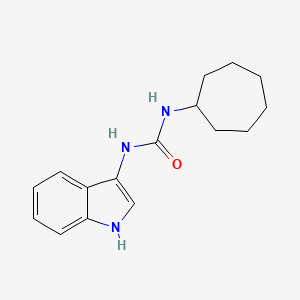

![molecular formula C25H22FN3O B2957151 1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-45-6](/img/structure/B2957151.png)

1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. It is related to a class of compounds known as benzimidazoles . These compounds are often used in the synthesis of a variety of biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzimidazole ring, a benzyl group, and a pyrrolidin-2-one group . The presence of the fluorobenzyl group could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The benzimidazole ring, in particular, is a versatile functional group that can participate in numerous reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the fluorine atom could influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Anti-Alzheimer's Activity

A study by Gupta et al. (2020) synthesized and evaluated a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds structurally related to "1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one", for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, which is a major drug for managing Alzheimer's disease. The synthesized compounds displayed excellent anti-Alzheimer's profiles in in-vivo and in-vitro evaluations, showing potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions

Akkoç et al. (2016) investigated novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes for their catalytic activity in Suzuki–Miyaura cross-coupling and arylation reactions. These compounds demonstrated efficient routes for the formation of asymmetric biaryl compounds, indicating their utility in facilitating complex organic synthesis reactions (Akkoç et al., 2016).

Potential Inhibitors for Mycobacterium tuberculosis

Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, including compounds with structural motifs similar to "this compound". These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating potential as inhibitors (Jeankumar et al., 2013).

Synthesis and Characterization

Various studies have focused on the synthesis, structure, and reactivity of compounds structurally related to "this compound". These include methodologies for synthesizing benzimidazole derivatives and exploring their structural characteristics and reactivity patterns. For instance, Sparke et al. (2010) reported on the synthesis and nucleophilic substitution reactions of benzimidazole derivatives, providing insights into their chemical behavior and potential applications in medicinal chemistry (Sparke et al., 2010).

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given its complex structure and the presence of several functional groups, it could be a useful starting point for the synthesis of a variety of other compounds .

Wirkmechanismus

Target of Action

It’s known that this compound is a precursor involved in the synthesis of a variety of biologically active molecules . These include chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . Each of these molecules has their own specific targets which play crucial roles in various biological processes.

Mode of Action

Based on its use as a precursor in the synthesis of various biologically active molecules, it can be inferred that its mode of action is largely dependent on the specific molecule it is used to synthesize . For instance, when used in the synthesis of cholinesterase inhibitors, it may interact with cholinesterase enzymes, leading to an increase in the concentration of acetylcholine in the body .

Biochemical Pathways

Given its role as a precursor in the synthesis of various biologically active molecules, it can be inferred that it may affect a wide range of biochemical pathways depending on the specific molecule it is used to synthesize . For example, if it is used in the synthesis of cholinesterase inhibitors, it may affect the cholinergic pathway .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Given its role as a precursor in the synthesis of various biologically active molecules, it can be inferred that its effects at the molecular and cellular level would depend on the specific molecule it is used to synthesize .

Eigenschaften

IUPAC Name |

1-benzyl-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c26-21-12-10-19(11-13-21)16-29-23-9-5-4-8-22(23)27-25(29)20-14-24(30)28(17-20)15-18-6-2-1-3-7-18/h1-13,20H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEIHTWJZIFYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

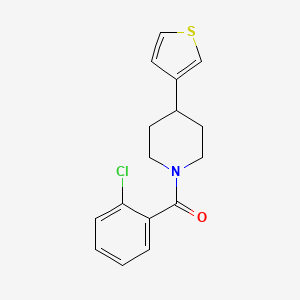

![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)

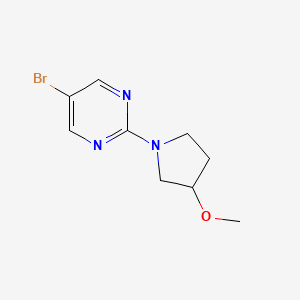

![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)

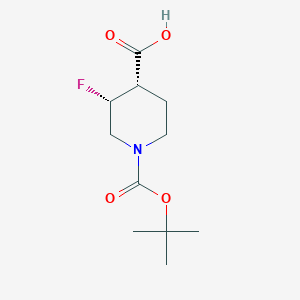

![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)

![2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2957089.png)

![2-Chloro-1-[(1S,5S)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B2957091.png)